molecular formula C14H18N2O2S B2770694 Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate CAS No. 2287331-65-9

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2770694
CAS No.: 2287331-65-9
M. Wt: 278.37
InChI Key: BDBJAGZHHPTQTE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C14H18N2O2SThe compound features a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene and a pyridine ring, making it an interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thieno[2,3-b]pyridine core. The process may also involve purification steps such as recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl group and amino functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJAGZHHPTQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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